molecular formula C10H9ClN2O2 B2920680 6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile CAS No. 743444-63-5

6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile

Cat. No. B2920680
CAS RN: 743444-63-5
M. Wt: 224.64
InChI Key: AQLZCIJJDVASCF-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CEFMOC and belongs to the pyridine family of compounds. In

Mechanism Of Action

The mechanism of action of CEFMOC is not well understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
CEFMOC has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the disruption of cell membrane integrity. These effects ultimately lead to the death of cancer cells, bacteria, and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of CEFMOC is its broad spectrum of activity against cancer cells, bacteria, and fungi. This makes it a promising candidate for the development of new drugs in these areas. However, CEFMOC also has some limitations for lab experiments, including its low solubility in water and its potential toxicity to healthy cells.

Future Directions

There are many potential future directions for the study of CEFMOC. One area of research that holds promise is the development of new drugs based on the structure of CEFMOC. Another area of research is the study of the mechanism of action of CEFMOC, which could lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of CEFMOC could lead to a better understanding of its potential applications in various fields.

Synthesis Methods

The synthesis of CEFMOC involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate to produce 2-ethyl-5-nitro-4-methylpyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium cyanide to produce 2-ethyl-5-nitro-4-methylpyridine-3-carbonitrile, which is further reacted with formic acid and hydrochloric acid to produce 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile.

Scientific Research Applications

CEFMOC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. In medicinal chemistry, CEFMOC has been studied for its potential use as an antitumor agent. In pharmaceuticals, CEFMOC has been studied for its potential use as an antibacterial and antifungal agent. In agrochemicals, CEFMOC has been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-13-9(11)8(5-14)6(2)7(4-12)10(13)15/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZCIJJDVASCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C#N)C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile

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